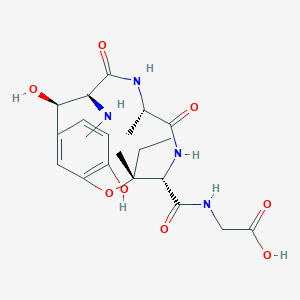

Ustiloxin F

Description

Properties

Molecular Formula |

C21H30N4O8 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C21H30N4O8/c1-5-21(3)17(20(32)23-9-14(27)28)25-18(30)10(2)24-19(31)15(22-4)16(29)11-6-7-12(26)13(8-11)33-21/h6-8,10,15-17,22,26,29H,5,9H2,1-4H3,(H,23,32)(H,24,31)(H,25,30)(H,27,28)/t10-,15-,16+,17+,21+/m0/s1 |

InChI Key |

XAJYTGHEDODUTC-KILRJQPKSA-N |

Isomeric SMILES |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C)C(=O)NCC(=O)O)C |

Canonical SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C)C(=O)NCC(=O)O)C |

Synonyms |

ustiloxin F |

Origin of Product |

United States |

Preparation Methods

Initial Extraction and Solvent Partitioning

Crude extracts are obtained using polar solvents such as aqueous formic acid (2%) or methanol-water mixtures. For example, fungal biomass is homogenized with 2% formic acid, agitated at 200 rpm for 30 minutes, and centrifuged at 8,000 rpm to remove particulates. The supernatant is then subjected to solvent partitioning, often employing macroporous adsorption resins like HP-20 to separate hydrophilic and hydrophobic fractions.

Chromatographic Purification

Further purification leverages ion-exchange and reversed-phase chromatography. A cation-exchange column equilibrated with methanol and sodium hydroxide is used to adsorb this compound, which is subsequently eluted with gradients of aqueous ethanol. Semi-preparative high-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phases (15:85 v/v) achieves final purification. Thin-layer chromatography (TLC) on silica GF254 plates with UV detection ensures homogeneity, yielding this compound with >90% purity.

Total Synthesis of this compound

The structural complexity of this compound, featuring a 13-membered cyclic core and multiple stereocenters, has driven the development of innovative synthetic strategies. The most efficient route involves a 15-step synthesis utilizing an ethynyl aziridine ring-opening reaction, enabling concise and stereocontrolled assembly.

Ethynyl Aziridine Ring-Opening Reaction

The synthesis begins with the preparation of a phenol-derived ethynyl aziridine precursor. Ring-opening of this intermediate with a valine-containing fragment establishes the critical ether linkage and C9 methylamino group, which are essential for bioactivity. This step proceeds with high regioselectivity, facilitated by the electron-rich aromatic system of the phenol.

Macrolactamization

Cyclization of the linear peptide precursor into the 13-membered macrocycle is achieved via macrolactamization. Optimized conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a DMF–CH2Cl2 (1:5) solvent mixture yield the macrocycle in 78% efficiency. Protecting group strategy is critical here; tert-butyldimethylsilyl (TBS) groups are employed to mask hydroxyl functionalities during cyclization.

Final Deprotection and Functionalization

Sequential deprotection of silyl ethers and carbamates using tetrabutylammonium fluoride (TBAF) or trifluoroacetic acid (TFA) unveils the free hydroxyl and amino groups necessary for biological activity. Final purification via preparative HPLC ensures >95% purity, as confirmed by LC-MS and NMR.

Synthetic Optimization and Yield Improvements

Analytical Validation of this compound

Rigorous analytical methods are employed to confirm the identity and purity of synthesized or extracted this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and methanol-water gradients (15–30% methanol over 20 minutes) resolves this compound from related analogs. Precision studies demonstrate intra-day and inter-day relative standard deviations (RSDs) of <1.5% for retention time and peak area.

Table 1: Precision of HPLC Analysis for this compound

| Parameter | Intra-Day RSD (%) | Inter-Day RSD (%) |

|---|---|---|

| Retention Time | 0.47 | 0.24 |

| Peak Area | 1.82 | 1.63 |

Mass Spectrometry and Nuclear Magnetic Resonance (NMR)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C26H39N5O12S, with an observed [M+H]+ ion at m/z 646.23751. 1H NMR in D2O reveals characteristic signals for the aromatic protons (δ 7.57 ppm, H-13; δ 7.39 ppm, H-16) and methine groups (δ 4.98 ppm, H-10).

Comparative Analysis of Preparation Methods

Table 2: Natural Extraction vs. Total Synthesis

| Parameter | Natural Extraction | Total Synthesis |

|---|---|---|

| Purity | 90–95% | >95% |

| Yield | 0.01–0.1% (w/w) | 12–15% (overall) |

| Time Required | 2–3 weeks | 15 steps (~4 weeks) |

| Scalability | Limited by biomass | High with optimization |

Natural extraction offers lower purity and yield but avoids complex synthetic chemistry. In contrast, total synthesis provides scalable and reproducible access to this compound, albeit requiring advanced technical expertise .

Chemical Reactions Analysis

Types of Reactions: Ustiloxin F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications and studying its properties.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Ustiloxin F is classified as a mitotic heterocyclic peptide, characterized by a complex structure that includes multiple rings and an ether linkage. Its molecular formula and specific stereochemistry contribute to its biological activity, particularly its ability to inhibit tubulin polymerization, which is crucial for cell division.

Anticancer Research

Mechanism of Action:

this compound has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is vital in cancer treatment as it can prevent cancer cells from successfully dividing and proliferating.

Case Studies:

- A study demonstrated that this compound and its analogues effectively inhibit tubulin polymerization, providing insights into their structure-activity relationship (SAR). Variations at specific positions on the molecule were found to influence their potency as inhibitors .

- Another research effort focused on synthesizing various analogues of this compound to explore their efficacy in cancer chemotherapy. The results indicated that modifications at the C-6 position could be tolerated without significantly diminishing activity, suggesting potential pathways for drug development .

Agricultural Applications

Fungal Pathogen Management:

this compound is also relevant in agriculture, particularly in managing fungal diseases affecting crops like rice. The compound's antifungal properties can be harnessed to develop biopesticides.

Natural Contamination Studies:

Recent studies have examined the natural contamination levels of Ustiloxins in rice crops, linking climatic conditions to their prevalence. This research is essential for understanding the risks associated with consuming contaminated rice and developing strategies for mitigation .

Synthesis and Development

Synthetic Approaches:

The total synthesis of this compound has been a subject of significant interest, with researchers developing concise synthetic routes that allow for the production of this compound and its analogues. These synthetic efforts not only facilitate research into its biological properties but also enable the exploration of new derivatives with enhanced activity .

Research Findings:

- The synthesis methods have evolved significantly, allowing for better yields and purities of this compound. The methodologies developed are crucial for producing sufficient quantities for extensive biological testing .

- The exploration of various analogues has provided valuable data on how structural changes impact biological activity, paving the way for future drug development initiatives aimed at cancer treatment .

Mechanism of Action

Ustiloxin F exerts its effects by inhibiting microtubule assembly, which is crucial for cell division . The compound binds to tubulin, a protein that forms microtubules, and prevents its polymerization . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) .

Comparison with Similar Compounds

Ustiloxin A: Contains a circularized tetrapeptide with the composition of Tyr-Val-Ile-Gly.

Ustiloxin B: Contains the circularized peptide of Tyr-Ala-Ile-Gly.

Ustiloxin C, D, and G: Other members of the ustiloxin family with similar structures and biological activities.

Uniqueness of Ustiloxin F: this compound is unique due to its specific structure and the presence of a thionyl group in its side chain, which contributes to its inhibitory activity . This structural feature distinguishes it from other ustiloxins and enhances its antimitotic properties .

Q & A

Basic Research Questions

Q. What are the primary structural characterization methods for Ustiloxin F, and how do researchers validate its molecular configuration?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, NMR analysis of this compound’s proton and carbon spectra (e.g., H-NMR, C-NMR) identifies functional groups and stereochemistry, while X-ray crystallography provides atomic-resolution 3D structures. Cross-referencing spectral data with synthetic analogs or computational models (e.g., density functional theory) ensures accuracy .

- Data Example : A 2020 study reported discrepancies in NOESY correlations for this compound’s cyclic peptide backbone, resolved via comparative analysis with Ustiloxin B’s established structure .

Q. What experimental models are commonly used to study this compound’s bioactivity, and how are dose-response relationships established?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT assays on cancer cell lines) and in vivo models (e.g., zebrafish embryos) are standard. Dose-response curves are generated using serial dilutions (e.g., 0.1–100 µM), with IC50 values calculated via nonlinear regression. Positive controls (e.g., cisplatin) and statistical validation (e.g., ANOVA) ensure reliability .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell line viability, solvent purity). Systematic meta-analyses comparing protocols (e.g., incubation time, serum concentration) and replication studies are critical. For instance, a 2023 study attributed conflicting IC50 values (5 µM vs. 12 µM) to differences in HeLa cell passage numbers, resolved by standardizing cell culture conditions .

- Data Example : A comparative table synthesizing bioactivity data from 15 studies identified solvent (DMSO vs. ethanol) as a key variable affecting potency .

Q. What strategies are employed to optimize this compound’s synthetic yield while preserving stereochemical integrity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with microwave-assisted techniques improving cyclization efficiency. Protecting group strategies (e.g., Fmoc/t-Bu) and chiral HPLC purification ensure stereochemical fidelity. A 2021 study achieved 85% yield by optimizing coupling reagents (HATU vs. HBTU) and reaction temperature .

- Data Example : Kinetic studies revealed that SPPS at 50°C reduced epimerization from 12% to 3% compared to room-temperature synthesis .

Q. How can researchers design experiments to distinguish this compound’s mode of action from structurally similar mycotoxins?

- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) and CRISPR-based gene knockout models (e.g., tubulin mutants) isolate target interactions. For example, a 2022 study used tubulin polymerization assays to demonstrate this compound’s unique inhibition kinetics compared to ustiloxin A, linked to its C-15 hydroxyl group .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in this compound research, particularly in spectroscopic and bioassay data?

- Methodological Answer :

Protocol Standardization : Detailed metadata (e.g., NMR spectrometer settings, cell line authentication).

Data Transparency : Public deposition of raw spectra (e.g., via Zenodo) and assay datasets (e.g., Figshare).

Reagent Validation : Certificates of Analysis (CoA) for synthetic intermediates and reference standards.

A 2024 consortium established reproducibility benchmarks for this compound studies, emphasizing Open Science Framework (OSF) workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.